(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Additionally, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group and the hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE involves its interaction with various molecular targets and pathways. The piperazine ring and the thiazole ring are known to interact with biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and thiazole-containing molecules. Examples include:
- 1-(2-Hydroxyethyl)piperazine
- 1,4-Bis(2-hydroxyethyl)piperazine
- 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanol
Uniqueness
What sets 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H21N3O4S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H21N3O4S/c1-24-14-10-12(2-3-13(14)22)11-15-16(23)18-17(25-15)20-6-4-19(5-7-20)8-9-21/h2-3,10-11,21-22H,4-9H2,1H3/b15-11- |
InChI Key |
DZWOUCAOXZWQNA-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CCO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCO)O |
Origin of Product |
United States |
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